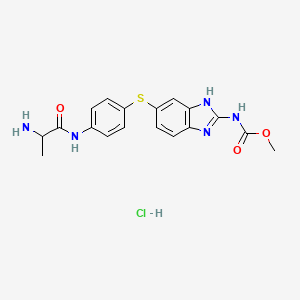

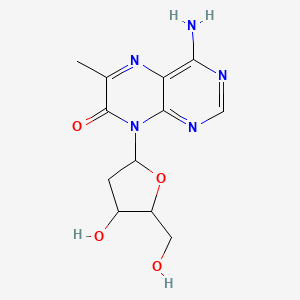

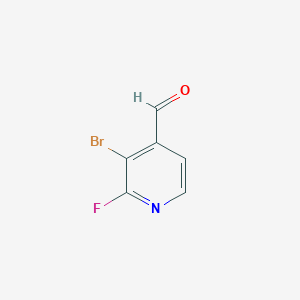

![molecular formula C13H19NO3 B12294831 2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)

2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-(オキシラン-2-イルメトキシ)エチル)(フェニル)アミノ)エタン-1-オールは、分子式C13H19NO3を持つ有機化合物です。この化合物は、3員環のエポキシド環であるオキシラン環とアミノアルコール官能基を特徴としています。これらの官能基の存在により、様々な化学反応や用途において汎用性の高い化合物となっています。

合成方法

合成経路と反応条件

2-((2-(オキシラン-2-イルメトキシ)エチル)(フェニル)アミノ)エタン-1-オールの合成は、一般的に、適切な触媒の存在下で、フェニルアミンとグリシドールを反応させることで行われます。反応は、グリシドールのエポキシド環に対するアミン基の求核攻撃によって進行し、目的の生成物が生成されます。反応条件には、通常、穏やかな温度と中性からわずかに塩基性のpHが含まれ、反応が促進されます。

工業生産方法

工業的な環境では、この化合物の生産は、反応条件をより適切に制御し、収率を高めることができる連続フロー反応器を使用して、規模を拡大することができます。ルイス酸や塩基などの触媒の使用は、反応速度と選択性を高めることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol typically involves the reaction of phenylamine with glycidol in the presence of a suitable catalyst. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction conditions often include mild temperatures and neutral to slightly basic pH to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids or bases can enhance the reaction rate and selectivity.

化学反応の分析

反応の種類

2-((2-(オキシラン-2-イルメトキシ)エチル)(フェニル)アミノ)エタン-1-オールは、以下のを含む様々な種類の化学反応を起こします。

酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化することができます。

還元: 還元反応は、オキシラン環をジオールに変換することができます。

置換: アミノ基は置換反応に関与することができ、様々な誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬を置換反応に使用することができます。

生成される主な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: ジオールの生成。

置換: 様々な置換されたアミンまたはエーテルの生成。

科学研究における用途

2-((2-(オキシラン-2-イルメトキシ)エチル)(フェニル)アミノ)エタン-1-オールは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: エポキシドを含む酵素触媒反応の研究に使用されています。

医学: 特に医薬品の合成における薬物開発における潜在的な用途について調査されています。

工業: 反応性の官能基のために、ポリマーや樹脂の生産に使用されます。

科学的研究の応用

2-((2-(Oxiran-2-ylmethoxy)ethyl)(phenyl)amino)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

作用機序

2-((2-(オキシラン-2-イルメトキシ)エチル)(フェニル)アミノ)エタン-1-オールの作用機序は、その官能基と様々な分子標的との相互作用を含みます。オキシラン環は環開裂反応を起こすことができ、求核試薬と相互作用する可能性のある反応性中間体の生成につながります。アミノ基は水素結合を形成し、求核置換反応に関与することができ、化合物の反応性と他の分子との相互作用に影響を与えます。

類似化合物との比較

類似化合物

グリシドール: 構造は似ていますが、フェニル基とアミノ基がありません。

エピクロルヒドリン: エポキシド環を含みますが、置換基のパターンが異なります。

フェニルグリシジルエーテル: 構造は似ていますが、アミノ基ではなくエーテル結合があります。

独自性

2-((2-(オキシラン-2-イルメトキシ)エチル)(フェニル)アミノ)エタン-1-オールは、オキシラン環とアミノアルコール官能基の両方が存在することでユニークです。これらの官能基の組み合わせにより、汎用性の高い反応性プロファイルが得られ、幅広い化学変換や用途に適しています。

特性

分子式 |

C13H19NO3 |

|---|---|

分子量 |

237.29 g/mol |

IUPAC名 |

2-[N-[2-(oxiran-2-ylmethoxy)ethyl]anilino]ethanol |

InChI |

InChI=1S/C13H19NO3/c15-8-6-14(12-4-2-1-3-5-12)7-9-16-10-13-11-17-13/h1-5,13,15H,6-11H2 |

InChIキー |

XRFKWTZBVPQWAG-UHFFFAOYSA-N |

正規SMILES |

C1C(O1)COCCN(CCO)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

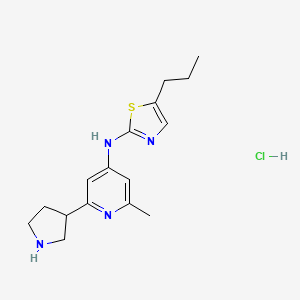

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)

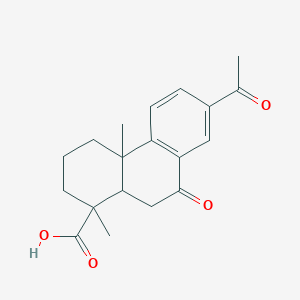

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

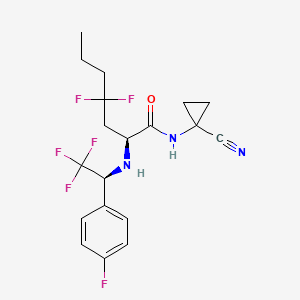

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)